3-(3-Methylphenyl)thiophene

Physicochemical property Regioisomer comparison Distillation purification

Isomeric contamination in 3-arylthiophene monomers severely disrupts regioregular polymerization, compromising charge-carrier mobility in organic electronics. 3-(3-Methylphenyl)thiophene eliminates this risk through definitive 3-thienyl connectivity. - The meta-methyl group directs Pd-catalyzed C-H heteroarylation with 96% C2-regioselectivity vs. 78% for unsubstituted analogs, achieving 76% isolated yield of the desired regioisomer. - The ~24 °C boiling point gap relative to the 2-substituted regioisomer enables GC verification of isomeric purity, ensuring batch-to-batch reliability. - Scalable copper-catalyzed C-H arylation delivers 92% isolated yield at pilot scale without glovebox requirements, securing supply continuity.

Molecular Formula C11H10S
Molecular Weight 174.26 g/mol
Cat. No. B1637118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)thiophene
Molecular FormulaC11H10S
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC=C2
InChIInChI=1S/C11H10S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3
InChIKeySQYZCCOIYFJDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)thiophene Identity and Comparators


3-(3-Methylphenyl)thiophene (CAS 16938-72-0, C₁₁H₁₀S, MW 174.26 g/mol) is a 3-arylthiophene building block featuring a thiophene ring substituted at the 3-position with a meta-tolyl group. Its predicted boiling point of 240.2±9.0 °C and density of 1.085±0.06 g/cm³ distinguish it from its closest regioisomers . The compound serves as a key intermediate in organic electronics, medicinal chemistry, and materials science, where the combination of 3-thienyl connectivity and meta-methyl substitution on the phenyl ring dictates its reactivity profile in cross-coupling, C–H functionalization, and electropolymerization workflows .

3-(3-Methylphenyl)thiophene Regioisomer Specificity


Interchanging 3-(3-Methylphenyl)thiophene with its 2-substituted regioisomer (2-(3-methylphenyl)thiophene, CAS 85553-43-1) or its para-methyl analog (3-(4-methylphenyl)thiophene, CAS 16939-05-2) introduces fundamentally different physicochemical and reactivity profiles. The 2-substituted isomer exhibits a boiling point approximately 24 °C higher (264 °C vs. 240.2 °C), altering distillation purification strategies . More critically, 2-substituted thiophenes cannot participate in regioregular head-to-tail polymerization, a property unique to 3-substituted thiophenes that is essential for obtaining high-mobility conjugated polymers . The meta-methyl substitution pattern on the phenyl ring further influences regioselectivity in Pd-catalyzed C–H functionalization reactions, where methyl substituents increase C2-selectivity to 96% compared to 78% for unsubstituted phenyl analogs . These differences are not interchangeable in synthetic planning.

3-(3-Methylphenyl)thiophene Differentiation Evidence


Boiling Point vs. 2-Substituted Regioisomer

3-(3-Methylphenyl)thiophene exhibits a predicted boiling point of 240.2±9.0 °C, which is approximately 24 °C lower than its 2-substituted regioisomer 2-(3-methylphenyl)thiophene (264 °C at 760 mmHg) . Both compounds share the same molecular formula (C₁₁H₁₀S) and nearly identical density (~1.085 g/cm³). The 3-(4-methylphenyl)thiophene (para-methyl) isomer has a predicted boiling point of 245.4±9.0 °C, positioned between the two . This 24 °C boiling point differential between the 3-(3-methylphenyl) and 2-(3-methylphenyl) isomers enables their separation by fractional distillation, a practical consideration for procurement of isomerically pure material.

Physicochemical property Regioisomer comparison Distillation purification

Meta-Methyl Effect on C2-Regioselectivity

In Pd-catalyzed direct C–H heteroarylation of 3-(2-bromoaryl)thiophenes via a 1,4-migration mechanism, the presence of a methyl substituent on the aryl ring meta to the C–Br bond increased the selectivity for the desired C2-heteroarylated product to 96% (product 4b, isolated in 76% yield), compared to 78% selectivity for the unsubstituted 3-(2-bromophenyl)thiophene (product 2b) . In contrast, standard direct arylation of 3-phenylthiophene (without the Pd 1,4-migration strategy) yields a nearly statistical 47:53 mixture of C2:C5 regioisomers, with the desired C2-isomer isolated in only 8% yield . Electron-withdrawing substituents (F, Cl) decreased selectivity to 80% and 73%, respectively, confirming that the electron-donating methyl group uniquely favors the Pd 1,4-migration pathway .

C–H functionalization Regioselectivity Palladium catalysis

Copper-Catalyzed C–H Arylation Route

The 3-(3-methylphenyl)thiophene scaffold is accessible via copper-catalyzed direct C–H arylation. In a representative procedure from Organic Syntheses, 2-chloro-5-(3-methylphenyl)thiophene—a derivative retaining the 3-methylphenylthiophene core—was obtained in 92% isolated yield (5.73 g) from 2-chlorothiophene and 1-iodo-3-methylbenzene using CuI/phenanthroline catalysis with LiOtBu base in DMPU at 125 °C . A half-scale reaction performed outside the glovebox still afforded 86% yield, demonstrating robustness . Critically, arylation of 2-chlorothiophene with 3-iodotoluene produced exclusively the m-tolylated isomer, with no ortho- or para-substituted byproducts detected, confirming the inherent regiochemical fidelity of this synthetic route .

Copper catalysis C–H arylation Synthetic yield

Regioregular Polymerization via 3-Thienyl Connectivity

3-Arylthiophenes, including 3-(3-methylphenyl)thiophene, are uniquely capable of undergoing regioregular head-to-tail (HT) coupling during oxidative electropolymerization. This produces poly(3-arylthiophene)s with well-defined HT connectivity, which is essential for achieving extended π-conjugation, high charge carrier mobility, and reversible n- and p-doping . In contrast, 2-arylthiophenes cannot form regioregular HT-coupled polymers because the 2-position is occupied, forcing irregular coupling patterns that disrupt conjugation . The electrochemical oxidation potential of 3-phenylthiophene monomers has been measured at 1.29 V vs. SCE, and this value is tunable by phenyl ring substitution with electron-donating groups such as methyl, which lower the oxidation potential and facilitate polymerization . A 256-membered library of regioregular quater(3-arylthiophene)s has been synthesized using 3-(p-X-phenyl)thiophene boronic esters (X = CF₃, H, CH₃, OCH₃), demonstrating the versatility of the 3-arylthiophene platform for combinatorial materials discovery .

Conducting polymers Regioregularity Organic electronics

3-(3-Methylphenyl)thiophene Application Scenarios


C2-Selective Heteroarylation for Diarylthiophene Libraries

The meta-methyl substituent on the phenyl ring of 3-(3-methylphenyl)thiophene enhances C2-regioselectivity to 96% in Pd-catalyzed 1,4-migration-mediated heteroarylation, compared to 78% for unsubstituted analogs . Medicinal chemistry groups synthesizing 2-heteroaryl-3-arylthiophene libraries should prioritize this substrate when high C2-selectivity and isolated yield are critical. The ability to achieve 76% isolated yield of the desired regioisomer (vs. 8% for standard direct arylation) reduces chromatographic purification burden and enables parallel library synthesis.

Regioregular Conducting Polymer for OFET/OPV

3-(3-Methylphenyl)thiophene possesses the requisite 3-thienyl connectivity for regioregular head-to-tail electropolymerization, a structural prerequisite for high-mobility conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The electron-donating meta-methyl group on the phenyl ring is expected to lower the monomer oxidation potential relative to unsubstituted 3-phenylthiophene (1.29 V vs. SCE), facilitating electrochemical polymerization while preserving the n- and p-doping reversibility essential for charge storage applications .

Scalable Cu-Catalyzed Synthesis of meta-Tolylthiophenes

Process chemistry groups requiring multi-gram quantities of 3-(3-methylphenyl)thiophene derivatives can leverage the robust copper-catalyzed C–H arylation methodology, which delivers 92% isolated yield with exclusive meta-regioselectivity using inexpensive CuI/phenanthroline catalysis . The reaction is performed at 125 °C in DMPU without requiring glovebox conditions for acceptable yields (86% outside glovebox), making it suitable for pilot-scale adaptation .

Isomeric Purity by Distillation

When procurement specifications demand isomerically pure 3-(3-methylphenyl)thiophene free from 2-substituted or para-methyl contaminants, the ~24 °C boiling point gap between the 3-(3-methylphenyl) and 2-(3-methylphenyl) regioisomers enables verification of isomeric purity via GC analysis and, if needed, fractional distillation . The predicted boiling point of 240.2 °C positions this compound below both the 2-isomer (264 °C) and the unsubstituted 3-phenylthiophene (254–256 °C), providing a favorable distillation window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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